molecular formula C15H18N2O2 B2797439 N-[2-(dimethylamino)-2-phenylethyl]furan-2-carboxamide CAS No. 941999-94-6

N-[2-(dimethylamino)-2-phenylethyl]furan-2-carboxamide

Cat. No.: B2797439
CAS No.: 941999-94-6
M. Wt: 258.321
InChI Key: SZDFBLSPMKUKOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(dimethylamino)-2-phenylethyl]furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry .

Preparation Methods

The synthesis of N-[2-(dimethylamino)-2-phenylethyl]furan-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 2-furoic acid with furfurylamine and furfuryl alcohol in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC. The reactions are typically carried out in a microwave reactor under optimized conditions to yield the desired compound with good or very good yields .

Chemical Reactions Analysis

N-[2-(dimethylamino)-2-phenylethyl]furan-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-[2-(dimethylamino)-2-phenylethyl]furan-2-carboxamide has several scientific research applications. It has been studied for its antibacterial activity, showing effectiveness against both gram-positive and gram-negative bacteria.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-phenylethyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to bacterial enzymes, inhibiting their activity, and ultimately leading to the death of the bacterial cells. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

N-[2-(dimethylamino)-2-phenylethyl]furan-2-carboxamide can be compared with other similar compounds such as N-(furan-2-ylmethyl)furan-2-carboxamide and furan-2-ylmethyl furan-2-carboxylate. These compounds share similar structural features but may differ in their biological activities and pharmacological properties. The uniqueness of this compound lies in its specific molecular structure, which contributes to its distinct biological activities .

Properties

IUPAC Name

N-[2-(dimethylamino)-2-phenylethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-17(2)13(12-7-4-3-5-8-12)11-16-15(18)14-9-6-10-19-14/h3-10,13H,11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDFBLSPMKUKOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC=CO1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.